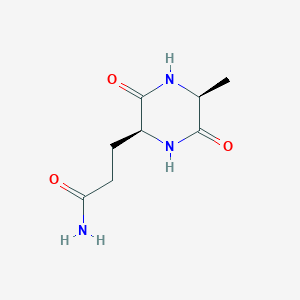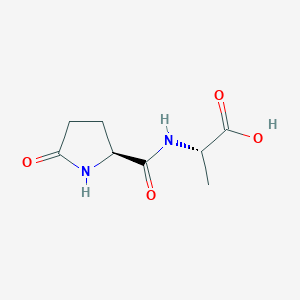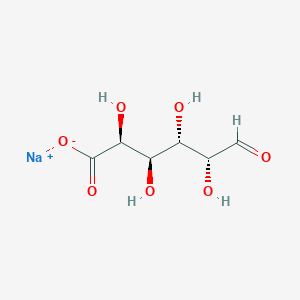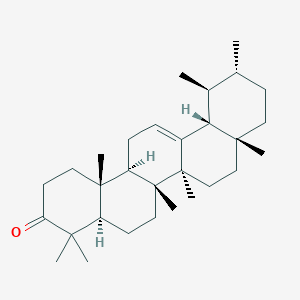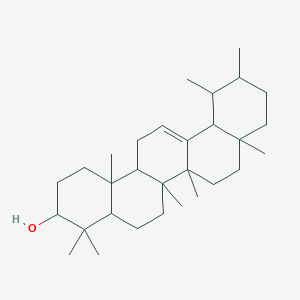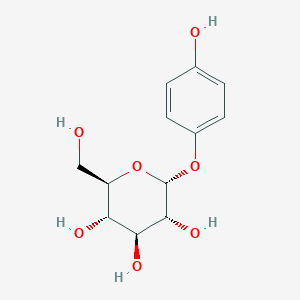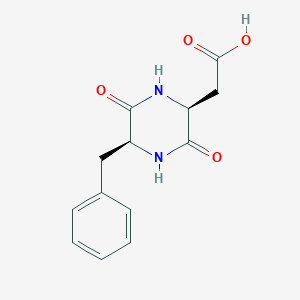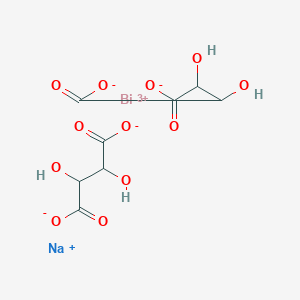
Sodium bismuth tartrate
Descripción general
Descripción
Sodium bismuth tartrate is a complex salt of bismuth and alkali tartrate . It is an odorless, tasteless powder that discolors in light . It is soluble in about 3 parts water and insoluble in alcohol or other organic solvents . The aqueous solution is slightly alkaline .
Synthesis Analysis
The synthesis of bismuth-based materials, including Sodium bismuth tartrate, is regulated by tartaric acid . The control of the alkalinity of the synthesis medium through the molar ratio R = [sodium hydroxide]/[bismuth (III) nitrate] leads to the production of a library of bismuth-based materials composed of metallic, (oxy)hydroxide, and oxide structures owing to the bismuth-tartrate complex intermediates .Physical And Chemical Properties Analysis
Sodium bismuth tartrate is an odorless, tasteless powder that discolors in light . It is soluble in about 3 parts water and insoluble in alcohol or other organic solvents . The aqueous solution is slightly alkaline .Aplicaciones Científicas De Investigación
Material Science and Photocatalysis
Bismuth-based materials, including Sodium bismuth tartrate, have shown promising results in the field of material science and photocatalysis . They can be used in the synthesis of advanced materials with tunable performance.
Electrochemistry and Analytical Applications
In the field of electrochemistry, Sodium bismuth tartrate has potential applications. It can be used in electrocatalytic processes, contributing to the production of certain chemicals .
Synthesis of Novel Compounds
Sodium bismuth tartrate can be used in the synthesis of novel compounds. It can serve as a starting material or intermediate in the synthesis of various bismuth-based compounds .
Biomedical Applications
Bismuth-based compounds, including Sodium bismuth tartrate, have numerous biomedical applications . They are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers and H. pylori infections . Recently, its medicinal application was further extended to potential treatments of viral infection, multidrug resistant microbial infections, cancer and also imaging, drug delivery and biosensing .
Antimicrobial Activity
Bismuth-based drugs, including Sodium bismuth tartrate, have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . Combined with antibiotics, these drugs also possess synergistic activity, making them ideal for multiple therapy regimens and overcoming bacterial resistance .
Potential Therapeutic Application in Targeted Alpha Therapy
There is potential for the therapeutic application of bismuth-213 in targeted alpha therapy . This involves the use of alpha particles to target and destroy cancer cells, and bismuth-213 is one of the isotopes that can be used in this therapy .
Mecanismo De Acción
Target of Action
Sodium bismuth tartrate primarily targets Helicobacter pylori , a bacterium that can cause ulcers and other gastrointestinal ailments . The compound’s antimicrobial activity makes it effective against this bacterium .
Mode of Action
It is known that bismuth-based drugs form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer .
Biochemical Pathways
It is known that bismuth compounds exhibit their activity through the reductive pathway to generate the more active bi 3+ analog compounds .
Pharmacokinetics
Bismuth compounds are poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . The normal concentration of bismuth in blood is between 1 and 15 μg/L, but absorption from oral preparations produces a significant rise . Elimination from the body takes place by the urinary and faecal routes . Elimination from blood displays multicompartment pharmacokinetics, the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years .
Result of Action
The result of Sodium bismuth tartrate’s action is the effective treatment of ulcers caused by Helicobacter pylori and other gastrointestinal ailments . It also possesses synergistic activity when combined with antibiotics, making it ideal for multiple therapy regimens and overcoming bacterial resistance .
Action Environment
The action of Sodium bismuth tartrate can be influenced by environmental factors. For instance, the solubility of bismuth compounds is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Furthermore, the use of soluble bismuth organic compounds such as Sodium bismuth tartrate is related to low toxicity .
Direcciones Futuras
Bismuth-based drugs have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . This includes Sodium bismuth tartrate, which has been used for treating syphilis and canker sores .
Propiedades
IUPAC Name |
bismuth;sodium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O6.Bi.Na/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;/q;;+3;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQCOSAFPRCDKP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BiNaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bismuth tartrate | |
CAS RN |
31586-77-3 | |
| Record name | Bismuth sodium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



